molecular formula C3H3NS3 B14646650 5-Sulfanyl-1,3-thiazole-2(3H)-thione CAS No. 54243-55-9

5-Sulfanyl-1,3-thiazole-2(3H)-thione

Cat. No.: B14646650
CAS No.: 54243-55-9
M. Wt: 149.3 g/mol
InChI Key: OBDSPDZCPRBIIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Perspectives and Significance of 1,3-Thiazole Heterocycles in Organic Chemistry Research

Heterocyclic compounds, particularly those containing nitrogen and sulfur, are a cornerstone of organic and medicinal chemistry. nih.govrroij.com The 1,3-thiazole ring system, a five-membered aromatic heterocycle, has been a subject of intensive investigation for over a century. nih.govresearchgate.net Its significance stems from its presence in a wide array of naturally occurring and synthetic compounds with profound biological activities. researchgate.netglobalresearchonline.net

One of the most notable examples is Vitamin B1 (thiamine), a vital coenzyme in metabolic pathways, which features a prominent thiazole (B1198619) ring. wikipedia.orgresearchgate.net In the realm of pharmaceuticals, the thiazole scaffold is a privileged structure, forming the core of numerous FDA-approved drugs. researchgate.netfabad.org.tr This includes antimicrobial agents like Sulfathiazole, anti-inflammatory drugs such as Meloxicam, and anticancer agents like Dasatinib. nih.govglobalresearchonline.netrsc.org The aromatic nature of the thiazole ring, resulting from the delocalization of six π-electrons over the five-membered ring, imparts significant chemical stability and provides multiple sites for chemical reactions. nih.govfabad.org.tr This chemical versatility has made thiazole derivatives indispensable tools for drug discovery and development, with ongoing research exploring their potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents. nih.govmdpi.com

Table 1: Examples of Biologically Active 1,3-Thiazole-Containing Compounds

Compound Name Class Significance
Thiamine (Vitamin B1) Natural Product / Vitamin Essential coenzyme for carbohydrate metabolism. wikipedia.org
Sulfathiazole Synthetic Drug An early sulfonamide antibiotic used to treat bacterial infections. nih.gov
Meloxicam Synthetic Drug A non-steroidal anti-inflammatory drug (NSAID) used for pain and arthritis. rsc.org
Dasatinib Synthetic Drug A targeted therapy used in the treatment of certain types of cancer. nih.govmdpi.com

Conceptual Overview of Thione and Sulfanyl (B85325) Functional Groups in Heterocyclic Systems

The unique character of 5-Sulfanyl-1,3-thiazole-2(3H)-thione is significantly influenced by its two key sulfur-containing functional groups: the thione and the sulfanyl group.

The Sulfanyl group (-SH), also known as a mercapto or thiol group, consists of a sulfur atom bonded to a hydrogen atom. In heterocyclic systems, the sulfanyl group is a weak acid and can be deprotonated to form a thiolate, which is a potent nucleophile. This reactivity is often exploited in the synthesis of more complex molecules. Compounds containing sulfanyl groups are known to coordinate with metal ions and play roles in various biological processes.

The Thione group (>C=S) is the sulfur analogue of a ketone's carbonyl group (>C=O). Heterocyclic thiones are an important class of compounds that serve as versatile intermediates in organic synthesis. researchgate.net They are also recognized for their ability to act as N,S-donor ligands, forming stable complexes with a variety of metals. researchgate.net

A critical aspect of heterocyclic compounds bearing these functional groups is the potential for thiol-thione tautomerism . This is an equilibrium wherein a proton can reside on either the nitrogen atom of the ring (thione form) or the exocyclic sulfur atom (thiol form). researchgate.netnih.gov The predominant tautomer can be influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. This tautomerism is crucial as it dictates the molecule's reactivity, coordination chemistry, and biological interactions.

Positioning of this compound within the Broader Field of Sulfur-Containing Heterocycles

Sulfur-containing heterocycles (S-heterocycles) have garnered immense interest in medicinal chemistry, representing a core structural component in a significant number of FDA-approved drugs. researchgate.netstrategian.comexlibrisgroup.com Researchers have increasingly turned to S-heterocycles, alongside their nitrogen-containing counterparts, to develop new therapeutic agents with high medicinal value and potentially improved toxicity profiles. strategian.comnih.gov These compounds exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. exlibrisgroup.comnih.gov

The family of sulfur-nitrogen heterocycles, to which thiazoles belong, is particularly noteworthy for producing highly stable aromatic compounds with unique physicochemical properties relevant to both pharmaceutical and material sciences. nih.govresearchgate.net this compound holds a distinct position within this field. It is not merely a thiazole; it is a "sulfur-rich" thiazole. The combination of the intrinsic properties of the thiazole ring with the added reactivity and coordination potential of both a thione and a sulfanyl group makes it a structurally intriguing molecule. Its multiple sulfur atoms provide several potential sites for coordination, alkylation, and other chemical modifications, positioning it as a versatile building block or a ligand in coordination chemistry.

Rationale and Scope of Academic Research on this compound

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, a strong rationale for its academic investigation can be constructed based on the well-established properties of its constituent parts.

The primary motivation for studying this compound lies in its potential as a biologically active agent. The thiazole nucleus is a proven pharmacophore, and the addition of exocyclic sulfur groups can enhance or modulate biological activity. For instance, various thiazole-2-thione and thiazolidine-2-thione derivatives have been synthesized and evaluated for a range of therapeutic applications, including as xanthine (B1682287) oxidase inhibitors for treating hyperuricemia and for their hepatoprotective effects. plos.orgnih.govnih.gov

Key areas for potential research include:

Medicinal Chemistry: Investigating its potential as an antimicrobial, anticancer, or anti-inflammatory agent. The multiple sulfur atoms could interact with biological targets, such as the zinc ions in metalloenzymes.

Coordination Chemistry: Exploring its ability to act as a multidentate ligand for various metal ions. The resulting metal complexes could have interesting catalytic or material properties.

Synthetic Chemistry: Utilizing the compound as a versatile intermediate. The differential reactivity of the sulfanyl and thione groups could allow for selective functionalization to build more complex heterocyclic systems.

Tautomeric Studies: A detailed investigation of its thiol-thione tautomerism would provide fundamental insights into its structural and electronic properties, which underpin its reactivity and potential applications.

The scope of research would involve its chemical synthesis, detailed structural characterization using techniques like X-ray crystallography and NMR spectroscopy, evaluation of its physicochemical properties, and screening for various biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54243-55-9

Molecular Formula

C3H3NS3

Molecular Weight

149.3 g/mol

IUPAC Name

5-sulfanyl-3H-1,3-thiazole-2-thione

InChI

InChI=1S/C3H3NS3/c5-2-1-4-3(6)7-2/h1,5H,(H,4,6)

InChI Key

OBDSPDZCPRBIIA-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=S)N1)S

Origin of Product

United States

Synthetic Methodologies and Pathway Elucidation for 5 Sulfanyl 1,3 Thiazole 2 3h Thione

Scalable Synthesis and Process Chemistry Considerations for 5-Sulfanyl-1,3-thiazole-2(3H)-thione

The industrial production of this compound necessitates the development of a synthetic methodology that is not only efficient in terms of chemical yield but also robust, cost-effective, and environmentally benign. While specific scalable synthesis protocols for this exact molecule are not extensively detailed in publicly available literature, a plausible and scalable route can be extrapolated from established synthetic methods for analogous 5-mercapto-thiazole and thiadiazole derivatives. A promising approach involves the reaction of a suitable C2-building block with a source of sulfur and nitrogen, followed by the introduction of the sulfanyl (B85325) group at the C5 position.

One potential scalable synthetic pathway could be conceptualized based on the Hantzsch thiazole (B1198619) synthesis, a well-established method for the formation of the thiazole ring. researchgate.netnih.govsynarchive.com This would likely involve the reaction of a thioamide with an α-halocarbonyl compound. However, for the specific target molecule, a more direct approach might be the reaction of a precursor that already contains the C5-sulfur bond or a group that can be readily converted to a sulfanyl group.

A hypothetical, yet chemically sound, scalable synthesis could involve the reaction of an activated acetonitrile (B52724) derivative with carbon disulfide in the presence of a suitable base. This approach is attractive for large-scale production due to the relatively low cost and ready availability of the starting materials.

Hypothetical Scalable Synthetic Route:

A potential two-step process for the scalable synthesis of this compound is outlined below:

Formation of a Dithiocarbamate (B8719985) Intermediate: The initial step would involve the reaction of an aminoacetonitrile (B1212223) derivative with carbon disulfide in the presence of a base, such as an alkali metal hydroxide (B78521) or an organic amine, in a suitable solvent. nih.gov This reaction forms a dithiocarbamate salt, which is a key intermediate.

Cyclization to the Thiazole Ring: The dithiocarbamate intermediate would then undergo cyclization to form the 1,3-thiazole-2(3H)-thione ring. This step may be facilitated by adjusting the pH or by the addition of a suitable reagent to promote ring closure and the formation of the C5-sulfanyl group.

Process Chemistry Considerations:

The transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of several process chemistry principles to ensure safety, efficiency, and economic viability.

Raw Material Sourcing and Cost: The starting materials, such as aminoacetonitrile derivatives and carbon disulfide, should be readily available in bulk quantities at a competitive cost. The purity of these materials is also a critical factor, as impurities can affect reaction efficiency and the quality of the final product.

Solvent Selection and Recovery: The choice of solvent is crucial and is dictated by factors such as reaction kinetics, solubility of reactants and products, ease of recovery, and environmental impact. For a scalable process, the use of "green" solvents is increasingly preferred. mdpi.com A robust solvent recovery and recycling program is essential to minimize waste and reduce operational costs.

Reaction Conditions Optimization:

Temperature and Pressure Control: The reaction temperature and pressure must be carefully controlled to ensure optimal reaction rates, minimize side reactions, and maintain a safe operating environment. Exothermic reactions will require efficient heat removal systems to prevent thermal runaways.

Stoichiometry and Addition Rates: The precise control of reactant stoichiometry and the rate of addition of reagents are critical for maximizing yield and minimizing the formation of impurities.

Work-up and Product Isolation: The isolation and purification of the final product on a large scale must be efficient and scalable. This may involve techniques such as precipitation, crystallization, or extraction. The choice of method will depend on the physical properties of this compound and the nature of the impurities.

Waste Management and Environmental Impact: The environmental impact of the process must be minimized. This includes reducing the volume and toxicity of waste streams through process optimization, solvent recycling, and appropriate waste treatment methods.

Safety Considerations: A thorough safety assessment is paramount for any large-scale chemical process. This includes understanding the hazards associated with the starting materials, intermediates, and final product, as well as the potential for runaway reactions. Appropriate engineering controls and personal protective equipment must be in place to ensure the safety of personnel.

Data Table: Comparison of Potential Scalable Synthetic Parameters

ParameterRoute A: Hantzsch-type SynthesisRoute B: Dithiocarbamate Cyclization
Starting Materials Thioamide, α-halocarbonylAminoacetonitrile, Carbon Disulfide
Potential Solvents Ethanol (B145695), AcetonitrileWater, Alcohols, Ethers
Catalyst/Reagent Base (e.g., NaHCO₃)Base (e.g., NaOH, Triethylamine)
Typical Temperature 50-80 °C20-60 °C
Number of Steps 1-21-2
Potential Yield Moderate to HighModerate to High
Key Challenges Availability of substituted α-halocarbonyls, potential for side reactions.Control of exothermicity, potential for polymerization of intermediates.

Data Table: Key Process Chemistry Considerations for Scalable Synthesis

ConsiderationKey Factors
Economic Feasibility Cost of raw materials, energy consumption, process cycle time, throughput.
Process Safety Hazard analysis (HAZOP), thermal stability of reactants and products, pressure relief systems.
Environmental Impact Waste minimization, solvent selection and recycling, atom economy.
Product Quality Impurity profiling, control of critical process parameters, robust analytical methods.
Scalability Heat and mass transfer, mixing efficiency, reactor design.

Chemical Reactivity and Mechanistic Investigations of 5 Sulfanyl 1,3 Thiazole 2 3h Thione

Tautomerism and Isomerization Pathways: Thiol-Thione Equilibrium Studies

A fundamental characteristic of heterocyclic compounds containing a thioamide moiety is the existence of thiol-thione tautomerism. In 5-Sulfanyl-1,3-thiazole-2(3H)-thione, this equilibrium primarily involves the thione group at the C2 position and the adjacent endocyclic nitrogen atom. The molecule can exist in two predominant tautomeric forms: the thione form and the thiol form.

Thione Form: this compound

Thiol Form: 5-Sulfanyl-3H-1,3-thiazole-2-thiol

Theoretical and experimental studies on related heterocyclic systems, such as 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole derivatives, have shown that the thione tautomer is generally the more stable form, both in the solid state and in various solvents. semanticscholar.orgdoaj.orgresearchgate.netresearchgate.net The position of the equilibrium is influenced by factors such as solvent polarity, temperature, and pH. The thione form is typically favored due to the greater strength of the C=S double bond compared to the C=N double bond present in the thiol tautomer.

The exocyclic sulfanyl (B85325) group at the C5 position also presents a theoretical possibility for tautomerism, potentially isomerizing to a thione form at C5 with a proton shift to the C4 position. However, this is generally less favorable as it would disrupt the aromaticity of the thiazole (B1198619) ring. Therefore, the principal tautomeric equilibrium is that of the C2-thione/thiol.

Tautomeric FormStructural FeaturesRelative Stability
Thione Form Contains a C=S (thione) group at C2 and an N-H bond.Generally more stable in solid state and solution. semanticscholar.orgresearchgate.net
Thiol Form Contains a C-SH (thiol) group at C2 and a C=N bond in the ring.Generally less stable; equilibrium lies towards the thione form.

Electrophilic Reactions of the Thiazole Ring and Heteroatom Centers

The thiazole ring possesses aromatic character due to the delocalization of π-electrons, including a lone pair from the sulfur atom. nih.govchemicalbook.com This makes it susceptible to electrophilic attack. In the parent thiazole molecule, the C5 position is the most electron-rich and thus the primary site for electrophilic substitution. chemicalbook.compharmaguideline.com However, in this compound, the C5 position is already substituted. The remaining carbon atom, C4, becomes a potential site for electrophilic attack, though its reactivity is modulated by the adjacent electron-donating sulfanyl group and the endocyclic sulfur atom.

The heteroatoms within the molecule are also key centers for electrophilic reactions:

Sulfanyl Sulfur (C5-SH): The sulfur of the sulfanyl group is a soft nucleophile and readily reacts with soft electrophiles. S-alkylation and S-acylation are common reactions.

Thione Sulfur (C2=S): The exocyclic sulfur of the thione group is also nucleophilic and can be targeted by electrophiles, particularly in its thiolate tautomeric form.

Nitrogen (N3): The endocyclic nitrogen atom, especially after deprotonation, is a potent nucleophile and can undergo N-alkylation or N-acylation. The thermal rearrangement of S-allyl derivatives to N-allyl isomers has been observed in related thiazole systems, indicating the thermodynamic favorability of N-substitution under certain conditions. researchgate.net

Nucleophilic Reactivity at Carbonyl-Type Carbon and Sulfanyl Group

The reactivity of this compound is also defined by its susceptibility to nucleophilic attack and its ability to act as a nucleophile.

The primary electrophilic center on the ring is the C2 carbon of the thione group. This carbon is analogous to a carbonyl carbon and is susceptible to attack by various nucleophiles. youtube.comyoutube.com

The molecule's own nucleophilic character is predominantly expressed through its sulfur atoms. The C5-sulfanyl group can be easily deprotonated by a base to form a thiolate anion (-S⁻). This thiolate is a powerful nucleophile that can participate in a range of nucleophilic substitution and addition reactions. nih.gov

Reactive SiteType of ReactionReactantPotential Product
C5-Sulfanyl Group (-SH) S-AlkylationAlkyl Halide (R-X)5-(Alkylthio)-1,3-thiazole-2(3H)-thione
S-AcylationAcyl Halide (RCO-X)S-(2-Thioxo-2,3-dihydro-1,3-thiazol-5-yl) thioester
Michael Additionα,β-Unsaturated Carbonyl5-(3-Oxoalkyl)sulfanyl-1,3-thiazole-2(3H)-thione
N3-H Group N-AlkylationAlkyl Halide (R-X)3-Alkyl-5-sulfanyl-1,3-thiazole-2(3H)-thione
C2=S Group Nucleophilic AdditionAmine (R-NH₂)2-Amino-5-sulfanyl-thiazole derivative (after rearrangement)

Redox Chemistry of the Sulfanyl and Thione Functionalities

The presence of two sulfur-containing functional groups makes the molecule highly active in redox reactions. The sulfanyl group (-SH) is particularly susceptible to oxidation.

Disulfide Formation: Under mild oxidizing conditions, the sulfanyl group can undergo oxidative coupling to form a disulfide-bridged dimer, bis(2-thioxo-2,3-dihydro-1,3-thiazol-5-yl) disulfide. This is a common reaction for thiols.

Sulfonic Acid Formation: Stronger oxidizing agents, such as potassium permanganate or peracetic acid, can oxidize the sulfanyl group to a sulfonic acid (-SO₃H). rsc.org The thione sulfur and the ring sulfur can also be oxidized under harsh conditions, potentially leading to ring opening. rsc.orgresearchgate.net

Studies on related thiazoline compounds have shown that oxidation can lead to a variety of products, including ring-opened disulfides and sulfonic acids, depending on the oxidant used. researchgate.net For instance, reaction with oxidants like Oxone® or MCPBA on thiazolines can result in ring-opening. rsc.orgresearchgate.net

Cycloaddition and Condensation Reactions for Derivatization

The functional groups of this compound serve as handles for various derivatization reactions, including condensation and cycloaddition.

Condensation Reactions: The N-H group of the thiazole ring can participate in condensation reactions with aldehydes and ketones to form Schiff bases or can be used in multicomponent reactions. For example, reactions with aldehydes and active methylene compounds can lead to the formation of fused heterocyclic systems like pyrano[2,3-d]thiazoles. purkh.com

Cycloaddition Reactions: Thiazoles and their derivatives can act as dienes or dienophiles in cycloaddition reactions, although this often requires elevated temperatures or specific activation due to the aromatic stability of the ring. wikipedia.org More commonly, thiazolium salts, formed by N-alkylation, can generate ylides that undergo [3+2] cycloaddition reactions with various electron-deficient partners to create fused ring systems. nih.govrsc.orgrsc.org This provides a versatile route for synthesizing complex polycyclic thiazole derivatives.

Metal Coordination Chemistry and Ligand Properties

With multiple heteroatoms (one nitrogen and three sulfur atoms), this compound is an excellent multidentate ligand for coordination with metal ions. nih.gov The potential donor sites allow it to coordinate in several modes:

Monodentate: Coordination can occur through the exocyclic thione sulfur, the sulfanyl sulfur, or the ring nitrogen.

Bidentate Chelation: The most common mode involves chelation using two adjacent donor atoms. Plausible chelation modes include (N, S_thione), (N, S_sulfanyl), or (S_thione, S_ring). Studies on analogous mercapto-heterocycles have shown that they often act as bidentate ligands, binding to metal ions through a ring nitrogen and an exocyclic sulfur atom. nih.govresearchgate.net

Bridging Ligand: The molecule can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.

The ability to form stable complexes with a wide range of transition metals makes this class of compounds relevant in materials science and catalysis. mdpi.commdpi.com

Potential Donor AtomsCoordination ModePotential Metal Ions
N3, C2-Thione SulfurBidentate (N,S)Cu(II), Ni(II), Co(II), Zn(II), Cd(II) researchgate.net
C5-Sulfanyl SulfurMonodentate (S)Ag(I), Pb(II), Hg(II)
N3, C5-Sulfanyl SulfurBidentate (N,S)Pd(II), Pt(II)
All heteroatomsBridgingVarious transition metals

Reaction Kinetics and Mechanistic Pathways of Key Transformations

While specific kinetic data for reactions involving this compound are not extensively documented in the literature, mechanistic pathways can be proposed based on established principles of organic chemistry.

Tautomerization: The thiol-thione tautomerization is often a solvent-assisted process involving proton transfer. The mechanism can involve single or double proton transfer events, with solvent molecules (like water or alcohols) acting as proton relays, which can lower the activation energy barrier for the interconversion. researchgate.net

S-Alkylation: The alkylation of the C5-thiolate is a classic example of a nucleophilic substitution reaction. The reaction with a primary alkyl halide is expected to proceed via an Sₙ2 mechanism, involving a backside attack of the thiolate nucleophile on the electrophilic carbon of the alkyl halide.

Cycloaddition: The mechanism of [3+2] cycloaddition reactions involving thiazolium ylides is a concerted pericyclic process, although stepwise pathways involving zwitterionic intermediates can also occur, depending on the nature of the reactants and reaction conditions. wikipedia.orgresearchgate.net

Oxidative Cyclization: Some synthetic routes to thiazole-2-thiones involve oxidative cascade cyclizations. The proposed mechanisms for these reactions can involve the formation of sulfurated imine ions, followed by intramolecular cyclization and subsequent oxidation steps to yield the final aromatic product. organic-chemistry.org

Detailed kinetic studies would be necessary to fully elucidate the reaction rates, determine activation parameters, and provide definitive support for these proposed mechanisms. Such investigations represent a valuable avenue for future research into the chemistry of this versatile heterocyclic compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁵N, 2D NMR Experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5-Sulfanyl-1,3-thiazole-2(3H)-thione in solution. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra, complemented by two-dimensional (2D) experiments, provides detailed information about the molecular framework and the predominant tautomeric form.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. A broad singlet for the N-H proton of the thiazole (B1198619) ring is anticipated, typically in the downfield region. The presence of a signal for the S-H proton would indicate the existence of the thiol tautomer. The proton at the C4 position of the thiazole ring would likely appear as a singlet. The exact chemical shifts are influenced by the solvent and the equilibrium between tautomers. nih.gov

¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon skeleton. A signal at a significantly downfield chemical shift (typically >180 ppm) is characteristic of the C=S (thione) carbon at the C2 position. The chemical shifts for the C4 and C5 carbons would confirm the thiazole ring structure. In related thiazolidine-2-thione structures, the C=S carbon appears around 193 ppm. jocpr.com

¹⁵N NMR Spectroscopy: ¹⁵N NMR is particularly powerful for studying the thiol-thione tautomerism. The nitrogen chemical shift can differentiate between an imino (=N-) nitrogen in a thiol form and an amino (-NH-) nitrogen in a thione form, with expected chemical shift differences of approximately 100 ppm. bohrium.com This allows for the unambiguous determination of the protonation site on the heterocyclic ring.

2D NMR Experiments: To definitively assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. HSQC correlates directly bonded C-H pairs, while HMBC reveals longer-range (2-3 bond) C-H correlations, allowing for the complete assembly of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous thiazole and thiadiazole thione compounds.

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H> 10.0Broad SingletNH
¹HVariableSingletSH (thiol tautomer)
¹H7.0 - 8.0SingletC4-H
¹³C> 180-C 2 (C=S)
¹³C140 - 160-C 5
¹³C115 - 125-C 4

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information on the functional groups present in this compound and helps in identifying the dominant tautomeric form. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. A key region is ~2550-2600 cm⁻¹, where the S-H stretching vibration (ν(S-H)) would appear if the thiol tautomer is present. The N-H stretching vibration (ν(N-H)) for the thione form is expected as a broad band in the 3100-3400 cm⁻¹ region. The C=S stretching vibration (ν(C=S)) typically appears in the 1050-1250 cm⁻¹ range. Other important vibrations include C=N and C-S stretching modes, which contribute to the fingerprint region of the spectrum. nih.govnih.gov

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The S-H and C=S stretching modes are also Raman active. The disulfide (S-S) bond, which could form upon oxidation, has a characteristic Raman signal around 500-550 cm⁻¹, making Raman spectroscopy useful for detecting such impurities. Studies on related molecules like 2-mercaptobenzothiazole (B37678) have shown that theoretical calculations combined with experimental data allow for a complete assignment of vibrational modes for different tautomers. nih.gov

Table 2: Key Expected Vibrational Frequencies for this compound Frequencies are based on characteristic values for functional groups and data from related heterocyclic thiones. nih.govresearchgate.netresearchgate.net

Wavenumber (cm⁻¹)AssignmentTechnique
3100-3400ν(N-H) stretchIR, Raman
2550-2600ν(S-H) stretch (thiol tautomer)IR, Raman
~1500ν(C=N) stretchIR, Raman
1050-1250ν(C=S) stretchIR, Raman
600-800ν(C-S) stretchIR, Raman

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion. Tandem mass spectrometry (MS/MS) experiments are used to investigate its fragmentation pathways, which offers structural confirmation.

The empirical formula C₃H₃NS₃ gives a theoretical exact mass that can be verified by HRMS to within a few parts per million (ppm). Upon ionization, typically by electrospray ionization (ESI) or electron impact (EI), the molecule will fragment in a characteristic manner. The fragmentation of thiazole rings often involves ring cleavage. sapub.org Plausible fragmentation pathways for this compound could include the initial loss of the sulfanyl (B85325) group (•SH), followed by the elimination of a thiocarbonyl (CS) or hydrogen cyanide (HCN) molecule from the heterocyclic ring. researchgate.netresearchgate.net Analysis of these fragmentation patterns provides a fingerprint that helps to confirm the connectivity of the atoms within the molecule.

Table 3: Predicted HRMS Fragments for C₃H₃NS₃

Ion FormulaExact Mass (Da)Proposed Loss from Molecular Ion [M]⁺
[C₃H₃NS₃]⁺148.9536Molecular Ion
[C₃H₂NS₂]⁺115.9682•SH
[C₂H₂NS₂]⁺103.9682•SH, C
[C₂H₂N₂S]⁺86.9911CS, •SH

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Table 4: Representative Crystal Structure Data from an Analogous Compound (5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione) nih.gov This data illustrates typical bond lengths and hydrogen bond geometry found in related heterocyclic thiones.

ParameterValue
Bond Length N-C (amide)1.325 Å
Bond Length C=N1.293 Å
Hydrogen Bond TypeN-H···S
Hydrogen Bond Length (H···A)2.57 Å
Hydrogen Bond Length (D···A)3.317 Å
Hydrogen Bond Angle (D-H···A)170°

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Quantitative Analysis

Chromatographic methods are fundamental for determining the purity of this compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing non-volatile, polar organic compounds. A C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) would likely provide good separation of the target compound from any impurities or starting materials. nih.govresearchgate.net Detection is typically achieved using a UV detector set to a wavelength where the thiazole ring exhibits strong absorbance. For quantitative analysis, a calibration curve is constructed by plotting the peak area against a series of known concentrations. nih.govresearchgate.net HPLC can also be used to study tautomeric equilibria if the isomers can be separated under specific chromatographic conditions. jocpr.com

Gas Chromatography (GC): Direct analysis by GC may be challenging due to the compound's polarity, low volatility, and potential for thermal degradation. However, GC analysis could be possible after derivatization, for example, by alkylating the acidic N-H and S-H protons to create more volatile and thermally stable analogs.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a purified sample. This technique is a fundamental method for confirming that the empirical formula of the synthesized compound matches the theoretical expectation. For this compound (C₃H₃NS₃), the experimentally determined percentages must agree with the calculated values, typically within a margin of ±0.4%, to validate the molecular formula.

Table 5: Theoretical Elemental Composition of this compound (C₃H₃NS₃) Molecular Weight: 149.26 g/mol

ElementSymbolMass Percentage (%)
CarbonC24.14
HydrogenH2.03
NitrogenN9.38
SulfurS64.45

Computational Chemistry and Theoretical Studies of 5 Sulfanyl 1,3 Thiazole 2 3h Thione

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 5-Sulfanyl-1,3-thiazole-2(3H)-thione. DFT methods, such as B3LYP combined with basis sets like 6-311G(d,p), are frequently employed to optimize the molecular geometry and calculate electronic properties. researchgate.netnih.gov

Molecular Orbitals (HOMO and LUMO): The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting chemical reactivity. acs.orgmdpi.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.com

For related thiazole (B1198619) derivatives, studies show that the HOMO is often distributed over the electron-rich sulfur atoms and the thiazole ring, while the LUMO may be localized across the π-system of the ring and its substituents. mdpi.com In the case of this compound, the HOMO would likely have significant contributions from the lone pairs of the sulfur atoms, making these sites susceptible to electrophilic attack. The LUMO would be expected to be a π* orbital distributed over the C=S bond and the thiazole ring, indicating these areas as potential sites for nucleophilic attack.

Below is a representative table of calculated electronic properties for a related thiazole derivative, illustrating the type of data generated from DFT calculations.

ParameterCalculated Value (a.u.)Description
EHOMO -0.245Energy of the Highest Occupied Molecular Orbital
ELUMO -0.089Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 0.156Indicator of chemical reactivity and stability
Dipole Moment 3.5 DebyeMeasure of the molecule's overall polarity
Data is hypothetical and for illustrative purposes based on typical values for similar heterocyclic compounds.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: Theoretical calculations can predict proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is a reliable approach for this purpose. nih.gov For thiazole derivatives, calculated chemical shifts generally show good correlation with experimental values. acs.orgnih.govmdpi.com The predicted spectrum for this compound would show a characteristic signal for the C-H proton on the thiazole ring, with its chemical shift influenced by the electron-withdrawing effects of the adjacent sulfur and nitrogen atoms. wikipedia.orgchemicalbook.com The carbon atoms, particularly the C=S carbon, would also have distinctive predicted shifts.

The following table shows examples of predicted vs. experimental vibrational frequencies for a similar thiadiazole-thione compound. nih.gov

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H stretch 33503345
C-H stretch 30803075
C=S stretch 12501245
C-S stretch 850848
Data is illustrative and based on published values for analogous compounds.

Conformational Analysis and Potential Energy Surface Exploration

For flexible molecules, computational analysis can identify the most stable conformations. This compound can exist in different tautomeric forms (thiol vs. thione) and can have various conformations due to the rotation around the C-S single bond of the sulfanyl (B85325) group. nih.govresearchgate.net

DFT calculations are used to determine the relative energies of different possible isomers and conformers. dergipark.org.trdergipark.org.tr By scanning the potential energy surface (PES) through systematic rotation of dihedral angles, researchers can locate energy minima corresponding to stable conformers and transition states connecting them. nih.gov For related heterocyclic thiones, computational studies have consistently shown that the thione tautomer is generally more stable than the thiol form, a finding often supported by experimental evidence. nih.govresearchgate.net A similar investigation for this compound would be crucial to establish its ground-state geometry and explore its conformational landscape. nih.govresearchgate.net

Computational Elucidation of Reaction Mechanisms and Transition State Structures

Theoretical chemistry provides a framework to study the pathways of chemical reactions, identifying intermediates and transition states. While specific computational studies on the reaction mechanisms of this compound are not widely available, the methodologies are well-established.

By mapping the reaction coordinates, chemists can calculate activation energies and reaction enthalpies. For instance, in the synthesis of thiazole derivatives, computational methods can help elucidate the step-by-step mechanism, such as the initial nucleophilic attack, cyclization, and subsequent dehydration or elimination steps. nih.gov Locating the transition state structures on the potential energy surface allows for the calculation of the energy barrier for a reaction, providing insights into reaction rates and feasibility. These computational approaches can be used to understand reactions involving the sulfanyl or thione groups, such as alkylation or oxidation. wikipedia.org

Molecular Modeling and Docking Simulations for Mechanistic Interaction Studies

Thiazole derivatives are known for their wide range of biological activities, and molecular docking is a key computational tool to explore their potential as therapeutic agents. researchgate.netresearchgate.netnih.gov Docking simulations predict the preferred binding orientation of a ligand (like this compound) within the active site of a biological target, such as an enzyme or receptor. nih.govarabjchem.org

The simulation calculates a docking score, which estimates the binding affinity between the ligand and the protein. This allows for the screening of virtual libraries of compounds against specific biological targets. Thiazole-containing compounds have been computationally docked into the active sites of various enzymes, including DNA gyrase, xanthine (B1682287) oxidase, and various kinases, to investigate their potential as inhibitors. nih.govnih.gov A docking study of this compound could reveal potential protein targets and elucidate the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding, thereby guiding the design of new, more potent inhibitors. plos.org

Analysis of Aromaticity and Electron Delocalization within the Thiazole Ring

The thiazole ring is an aromatic heterocycle, and its aromaticity is a key determinant of its stability and chemical properties. wikipedia.orgnih.gov Aromaticity arises from the delocalization of π-electrons within the cyclic system. Computational methods can quantify the degree of aromaticity and visualize electron delocalization.

Methods like Nucleus-Independent Chemical Shift (NICS) calculations can be used to assess the magnetic criterion of aromaticity. A negative NICS value in the center of the ring typically indicates aromatic character. Furthermore, Natural Bond Orbital (NBO) analysis can reveal the delocalization of electrons from lone pairs of the heteroatoms into the π-system of the ring, which contributes to its stability. mdpi.com For the thiazole ring in this compound, computational analysis would confirm the contribution of the p-orbitals from the sulfur and nitrogen atoms to the 6π-electron aromatic system, which is fundamental to its chemical behavior. wikipedia.org

Applications Research and Structure Activity Relationship Sar Exploration

Design and Synthesis of Derivatives for Targeted Research Applications

The inherent reactivity of the thiol and thione groups in 5-Sulfanyl-1,3-thiazole-2(3H)-thione makes it a versatile scaffold for the synthesis of a wide array of derivatives. The synthesis of mono- and di-alkylated forms of the related compound, 5-mercapto-1,3,4-thiadiazole-2(3H)-thione, has been successfully achieved, indicating the potential for similar modifications to the thiazole (B1198619) structure. researchgate.netmst.edu Alkylation of the mercapto group is a common strategy, often carried out in solvents like dimethylformamide (DMF) with a base such as potassium carbonate, or in ethanol (B145695) with potassium hydroxide (B78521). researchgate.net

Furthermore, N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have been synthesized through amidation reactions, showcasing the ability to introduce various functional groups to the core structure. nih.gov The synthesis of Schiff bases and thioethers from 5-amino-2-mercapto-1,3,4-thiadiazole further illustrates the diverse synthetic pathways available for creating derivatives with tailored properties for specific research applications. researchgate.net These synthetic strategies allow for the systematic modification of the molecule's steric and electronic properties, which is crucial for structure-activity relationship (SAR) studies.

Role in Materials Science: Polymerization, Organic Electronics, and Functional Coatings

The unique electronic and structural characteristics of the thiazole ring suggest a significant role for this compound and its derivatives in the field of materials science.

Monomer or Building Block for Novel Polymeric Architectures

The presence of reactive functional groups in this compound makes it a promising candidate as a monomer or building block for the synthesis of novel polymeric architectures. The development of conjugated polymers incorporating thiazolo[5,4-d]thiazole (B1587360) units highlights the potential for creating materials with interesting optoelectronic properties. uclm.esresearchgate.net The ability to form coordination polymers is also a possibility, as demonstrated by the formation of a sulfur coordination polymer from a related thiadiazole derivative and zinc(II) ions.

Investigation of Optoelectronic or Semiconducting Properties in Organic Materials

Thiazole-containing compounds are known to be key components in organic semiconductors. mdpi.com The thiazolo[5,4-d]thiazole fused (bi)heterocycle, for instance, is an electron-deficient system that exhibits high oxidative stability and a rigid, planar structure, which facilitates efficient intermolecular π–π overlap, a crucial factor for charge transport in organic semiconductors. The optoelectronic and semiconducting properties of conjugated polymers composed of thiazolo[5,4-d]thiazole and arene imides have been investigated, revealing their potential for applications in organic electronics. uclm.esresearchgate.net The introduction of phenylethynyl groups into related binaphthyl derivatives has been shown to significantly influence their optical properties, suggesting that similar modifications to a this compound core could be used to tune its optoelectronic characteristics. chemrxiv.org

PropertyObservation in Related Thiazole-Based MaterialsPotential Implication for this compound
Electron Nature Thiazolo[5,4-d]thiazole is an electron-deficient system. uclm.esresearchgate.netCould act as an electron-accepting unit in donor-acceptor type materials.
Structural Rigidity Fused thiazole rings provide a rigid and planar backbone. uclm.esresearchgate.netPotential for good intermolecular packing and efficient charge transport.
Optical Properties Tunable absorption and emission spectra through derivatization. chemrxiv.orgDerivatization could lead to materials for a range of optoelectronic applications.
Semiconductivity Thiazole-based polymers exhibit semiconducting behavior. mdpi.comPotential use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Mechanistic Investigations of In Vitro Biological Interactions

The thiazole scaffold is a common feature in many biologically active molecules, and derivatives of this compound are likely to exhibit interesting in vitro biological interactions.

Enzyme Inhibition Mechanisms and Binding Site Analysis (without therapeutic context)

Thiazole and thiadiazole derivatives have been investigated as inhibitors of various enzymes. For example, derivatives of 2-(3-benzamidopropanamido)thiazole-5-carboxylate have been identified as inhibitors of the kinesin HSET (KIFC1). nih.gov These compounds were found to be ATP-competitive, suggesting they bind to the ATP-binding pocket of the enzyme. Molecular docking studies of cativic acid derivatives with acetylcholinesterase have helped to elucidate the binding modes of these inhibitors. nih.gov Similarly, 9-aminoacridine (B1665356) derivatives have been synthesized and shown to inhibit acetylcholinesterase and butyrylcholinesterase. nih.gov These studies provide a framework for investigating the potential enzyme inhibitory activity of this compound derivatives and for analyzing their binding interactions with target enzymes.

Receptor-Ligand Binding Studies and Mode of Action (without therapeutic context)

The interaction of small molecules with biological receptors is a fundamental area of chemical biology research. Thiazole derivatives have been synthesized and their binding to various receptors has been studied. For instance, novel 2,4-disubstituted-1,3-thiazole derivatives have been investigated for their interaction with bovine serum albumin, a model protein for studying drug-protein interactions. mdpi.com Such studies, often employing fluorescence spectroscopy, can provide insights into the binding affinity and potential in vivo distribution of these compounds. Molecular docking studies can further be used to predict the binding mode of these ligands within the receptor's active site. mdpi.com The synthesis of thiourea (B124793) derivatives and their structure-activity relationship studies against Leishmania amazonensis also provide a basis for understanding how structural modifications can influence biological activity. mdpi.com

Compound ClassTargetMethod of InvestigationFindings
2-(3-Benzamidopropanamido)thiazole-5-carboxylatesKinesin HSET (KIFC1)High-throughput screening, competitive binding assaysATP-competitive inhibition nih.gov
Cativic acid derivativesAcetylcholinesteraseMolecular dockingElucidation of binding modes nih.gov
9-Aminoacridine derivativesAcetylcholinesterase, ButyrylcholinesteraseIn vitro inhibition assaysPotent enzyme inhibition nih.gov
2,4-Disubstituted-1,3-thiazole derivativesBovine Serum AlbuminFluorescence spectroscopy, Molecular dockingCharacterization of binding interaction mdpi.com

Cell-Based Assays to Elucidate Fundamental Biological Pathways

While many studies have explored the therapeutic potential of derivatives of 2,5-dimercapto-1,3,4-thiadiazole (B142945), a growing area of research utilizes these compounds in cell-based assays to probe fundamental biological pathways without direct clinical or safety implications. These assays are crucial for understanding the mechanism of action at a cellular level.

For instance, various derivatives have been synthesized and screened for their antiproliferative and antimicrobial activities. nih.gov Although often aimed at drug discovery, these initial screenings in cell lines such as HeLa and A549 provide valuable data on the types of cellular processes that can be modulated by this class of compounds. researchgate.net The investigation of these compounds' effects on cell viability and proliferation can offer insights into their interactions with cellular machinery involved in cell cycle regulation and metabolism.

Further mechanistic studies have been suggested by the biological activity of related thiazole and thiadiazole derivatives. For example, some of these compounds have been investigated as antagonists for specific receptors, such as the human adenosine (B11128) A3 receptor, with subsequent analysis of their impact on intracellular signaling pathways like cAMP biosynthesis. nih.gov While not directly focused on 2,5-dimercapto-1,3,4-thiadiazole itself, these studies on analogous structures pave the way for its use in similar cell-based assays to dissect a variety of signaling cascades. The goal of such research is to use these compounds as chemical probes to understand the intricate workings of the cell.

Exploration as a Precursor for Advanced Organic Synthesis (e.g., Heterocyclic Scaffolds)

The chemical reactivity of 2,5-dimercapto-1,3,4-thiadiazole makes it an exceptionally versatile precursor for the synthesis of a wide array of advanced heterocyclic scaffolds. The two exocyclic thiol groups are readily alkylated, providing a straightforward method for introducing various substituents and building more complex molecular architectures.

One common synthetic route involves the S-alkylation of the thiadiazole core. For example, the reaction of 2,5-dimercapto-1,3,4-thiadiazole with ethyl bromoacetate (B1195939) in the presence of a base yields the corresponding ester derivative. derpharmachemica.com This diester can then be further reacted with hydrazine (B178648) hydrate (B1144303) to produce the carbohydrazide (B1668358), which serves as a key intermediate for the synthesis of other heterocyclic rings. derpharmachemica.com

This carbohydrazide intermediate has been utilized in cyclization and coupling reactions to generate a variety of new disubstituted 1,3,4-thiadiazole (B1197879) derivatives. For instance, its reaction with methyl acetoacetate (B1235776) can lead to the formation of pyrazolone (B3327878) derivatives. derpharmachemica.com Furthermore, treatment with various anhydrides, such as succinic, maleic, and phthalic anhydrides, results in the formation of the corresponding N-substituted hydrazide derivatives. derpharmachemica.com The carbohydrazide can also be reacted with phenyl isothiocyanate, followed by cyclization, to yield mercapto triazole derivatives. derpharmachemica.com

The versatility of 2,5-dimercapto-1,3,4-thiadiazole as a precursor is further demonstrated by its use in the synthesis of Schiff bases. The dihydrazino derivative of the thiadiazole can be condensed with aromatic aldehydes to form 2,5-di(arylhydrazone)-1,3,4-thiadiazoles. researchgate.net These reactions highlight the compound's utility in constructing molecules with diverse functional groups and potential applications in materials science and coordination chemistry.

Structure-Activity Relationship (SAR) Studies to Correlate Structural Modifications with Research Outcomes

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its activity. For derivatives of 2,5-dimercapto-1,3,4-thiadiazole, SAR studies have been primarily focused on their biological activities, such as antimicrobial and antituberculosis effects.

In the context of non-clinical research, these studies aim to identify the key structural features responsible for a particular research outcome. For example, a study on a series of 2,5-disubstituted-1,3,4-thiadiazoles investigated their antituberculosis activity. nih.gov By systematically modifying the substituents at the 2 and 5 positions, researchers were able to identify pharmacophores and anti-pharmacophores that correlate with the observed activity. nih.gov This type of analysis is crucial for designing new molecular probes with enhanced potency or selectivity for their biological targets.

Another study on mono and diacyl derivatives of 2,5-dimercapto-1,3,4-thiadiazole explored their antibacterial and antifungal activities. researchgate.net The results indicated that the nature of the acyl group significantly impacts the biological activity, with an ethyl S-(5-mercapto-1,3,4-thiadiazol-2-yl) carbonothioate (B8497899) derivative showing broad-spectrum activity. researchgate.net These findings, while preliminary, provide a foundation for more detailed SAR studies.

The table below summarizes the findings of a study on the antimicrobial activity of new 2,5-disubstituted-1,3,4-thiadiazole derivatives, illustrating the correlation between structural modifications and their inhibitory effects on various microbial strains. derpharmachemica.com

CompoundModificationAntibacterial ActivityAntifungal Activity
Derivative 1 Ester derivative from reaction with ethyl bromoacetateModerateModerate
Derivative 2 Carbohydrazide from reaction with hydrazine hydrateModerateModerate
Derivative 3 Methyl pyrazolone derivativeModerateModerate
Derivative 4 Dimethyl pyrazole (B372694) derivativeModerateModerate
Derivative 9 Product of reaction with tetrahydrofuranModeratePotent against Aspergillus terreus
Derivative 14c Dipeptide derivativeModeratePotent against Aspergillus terreus

This table is based on the qualitative descriptions of activity found in the cited research and is for illustrative purposes.

These SAR explorations, even when initially focused on therapeutic potential, provide invaluable data for the broader research community. They guide the design of novel compounds for use as chemical tools to investigate biological processes and pave the way for the development of new materials with tailored properties.

Future Directions and Emerging Research Opportunities for 5 Sulfanyl 1,3 Thiazole 2 3h Thione

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes to 5-Sulfanyl-1,3-thiazole-2(3H)-thione and its derivatives is a primary area for future research. Current synthetic strategies for sulfur-containing heterocycles often rely on multi-step processes with harsh reagents. Future efforts could focus on the following:

Direct C-H Sulfuration: Investigating the use of elemental sulfur for direct C-H sulfuration could offer a more atom-economical and sustainable approach to synthesizing the thiazole (B1198619) core. thieme-connect.com This strategy eliminates the need for pre-functionalized substrates, streamlining the synthetic process.

Green Chemistry Approaches: The application of green chemistry principles, such as the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions, is crucial. researchgate.net Research into microwave-assisted synthesis or flow chemistry could lead to higher yields, reduced reaction times, and a smaller environmental footprint.

Solid-Phase Synthesis: Exploring solid-phase synthetic strategies could facilitate the creation of libraries of this compound derivatives for high-throughput screening in various applications. tandfonline.com This methodology offers advantages in purification and automation.

Catalytic Methods: The development of novel catalysts for the key bond-forming reactions in the synthesis of the thiazole ring would be a significant advancement. This could include metal-catalyzed cross-coupling reactions or organocatalysis to improve selectivity and efficiency.

A comparative table of potential synthetic strategies is presented below:

MethodologyPotential AdvantagesResearch Focus
Direct C-H SulfurationAtom economy, sustainability, use of readily available elemental sulfur. thieme-connect.comCatalyst development, understanding reaction mechanisms, substrate scope.
Green ChemistryReduced waste, safer processes, energy efficiency. researchgate.netUse of biomass-derived starting materials, benign solvents, alternative energy sources.
Solid-Phase SynthesisHigh-throughput screening, simplified purification, automation. tandfonline.comLinker strategies, resin compatibility, reaction monitoring on the solid support.
Novel CatalysisHigh selectivity, improved yields, milder reaction conditions.Design of new metal-based and organocatalysts, mechanistic studies.

Deeper Understanding of Complex Reaction Mechanisms and Intermediates

A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is essential for optimizing existing methods and developing new ones. Future research should aim to:

Elucidate Reaction Pathways: Detailed mechanistic studies, including kinetic analysis and isotopic labeling experiments, can provide insights into the formation of the thiazole ring and the reactivity of the sulfanyl (B85325) group. For instance, understanding the role of intermediates in radical reactions involving elemental sulfur could lead to better control over product formation. researchgate.net

Characterize Intermediates: The isolation and characterization of reaction intermediates using advanced spectroscopic techniques can offer a deeper understanding of the reaction cascade. This knowledge can be used to prevent the formation of unwanted byproducts and improve reaction efficiency.

Computational Modeling: In silico studies, such as Density Functional Theory (DFT) calculations, can be employed to model reaction pathways, predict transition state energies, and understand the electronic structure of intermediates. researchgate.netmst.edu This computational approach can guide experimental design and accelerate the discovery of new reactions.

Development of Advanced Functional Materials Incorporating this compound

The presence of multiple sulfur atoms and a heterocyclic core suggests that this compound could be a valuable building block for advanced functional materials. Emerging research opportunities in this area include:

Coordination Polymers and Metal Complexes: The nitrogen and sulfur atoms in the thiazole ring can act as coordination sites for metal ions, making this compound a promising ligand for the synthesis of novel metal complexes and coordination polymers. ijper.orgorientjchem.org These materials could exhibit interesting electronic, magnetic, and catalytic properties. The potential for these complexes in therapeutic applications is also an area of interest. researchgate.netnih.govnih.gov

Redox-Active Polymers: The thiazole-2(3H)-thione moiety can exhibit redox activity, which could be harnessed in the development of new conductive polymers or cathode materials for energy storage applications.

Self-Assembled Monolayers (SAMs): The sulfanyl group provides a convenient anchor for the formation of self-assembled monolayers on metal surfaces, such as gold. This could lead to applications in sensors, corrosion inhibition, and molecular electronics.

Material ClassPotential PropertiesResearch Directions
Metal ComplexesCatalytic activity, antimicrobial properties, anticancer activity. ijper.orgresearchgate.netnih.govSynthesis with various transition metals, structural characterization, evaluation of biological and catalytic activity.
Coordination PolymersPorosity, gas storage, sensing capabilities. orientjchem.orgDesign of linkers, control of network topology, investigation of host-guest properties.
Redox-Active PolymersElectrical conductivity, energy storage.Electrochemical polymerization, characterization of redox properties, fabrication of battery electrodes.
Self-Assembled MonolayersSurface modification, corrosion inhibition, biosensing.Deposition on various metal surfaces, characterization of monolayer structure, evaluation of functional properties.

Interdisciplinary Research Integrating Advanced Analytical and Computational Techniques

To fully characterize the properties and reactivity of this compound and its derivatives, a multidisciplinary approach is necessary. This involves the integration of:

Advanced Spectroscopic and Crystallographic Methods: The use of techniques such as 2D NMR spectroscopy and single-crystal X-ray diffraction will be crucial for the unambiguous determination of the structure of new derivatives and metal complexes. researchgate.netmst.edu

Quantum Chemical Calculations: Computational studies can provide valuable insights into the electronic structure, tautomeric equilibria, and spectroscopic properties of these compounds. distantreader.orgmdpi.com This can aid in the interpretation of experimental data and the prediction of reactivity.

Combined Experimental and Theoretical Studies: A synergistic approach that combines experimental synthesis and characterization with theoretical modeling will be most effective in advancing the understanding of this class of compounds.

Identification of Unexplored Reactivity Patterns and Derivatization Strategies

The reactivity of this compound is likely to be rich and varied, offering numerous opportunities for the synthesis of new derivatives with tailored properties. Future research should explore:

Reactions at the Sulfanyl Group: The nucleophilic nature of the sulfanyl group can be exploited in a wide range of reactions, including alkylation, arylation, and addition to unsaturated systems, to introduce diverse functional groups. researchgate.netmst.edumdpi.com

Modifications of the Thiazole Ring: Investigating electrophilic and nucleophilic substitution reactions on the thiazole ring could lead to the synthesis of a wide array of new compounds.

Tautomerism: A detailed study of the thiol-thione tautomerism in this system is warranted, as the dominant tautomer will significantly influence its reactivity. researchgate.netnih.gov

Addressing Gaps in the Academic Understanding of its Chemical Behavior and Potential Utilities

Given the limited specific research on this compound, there are significant gaps in our understanding of its fundamental chemical behavior and potential applications. Future research should systematically address:

Physicochemical Properties: A comprehensive study of the physicochemical properties, such as pKa, solubility, and electrochemical potential, is needed to build a foundational understanding of the compound.

Biological Activity Screening: The structural similarity to other biologically active thiazole derivatives suggests that this compound and its derivatives should be screened for a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. nih.govnih.govresearchgate.netfabad.org.trresearchgate.netnih.govnih.govnih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Once biological activity is identified, systematic SAR studies can be conducted to optimize the structure for improved potency and selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.